molecular formula C15H15ClN2O2 B13008226 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide

Cat. No.: B13008226
M. Wt: 290.74 g/mol
InChI Key: YQNGBQOSAFMRFG-UHFFFAOYSA-N
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Description

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a chloro group, and an ethoxy group attached to a benzamide core.

Preparation Methods

The synthesis of 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods may vary, but they generally follow similar principles of amide formation through the reaction of carboxylic acids and amines at elevated temperatures.

Chemical Reactions Analysis

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activities. The unique combination of amino, chloro, and ethoxy groups in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-14-8-5-11(16)9-13(14)18-15(19)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19)

InChI Key

YQNGBQOSAFMRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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